molecular formula C9H11NOS B1429215 (3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol CAS No. 911485-84-2

(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol

Cat. No. B1429215
M. Wt: 181.26 g/mol
InChI Key: IPYFXUITCCENFI-UHFFFAOYSA-N
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Description

“(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol” is a chemical compound. It belongs to an important class of nitrogen- and sulfur-containing heterocyclic compounds .

Scientific Research Applications

Summary of the Application

“(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol” derivatives have been developed and evaluated as potential acetylcholinesterase inhibitors, which could have implications for the treatment of Alzheimer’s disease .

Methods of Application or Experimental Procedures

The compounds were evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition potentials using the in vitro Ellman method .

Results or Outcomes

Compounds 3i and 3j displayed significant inhibitory activity against AChE, with IC50 values of 0.027 µM and 0.025 µM, respectively . These compounds also exhibited antioxidant effects and showed promising results in an in vitro blood-brain barrier permeability study .

2. Synthesis of Pyran, Pyranopyrazole, and Pyrazolo[1,2-b]phthalazine Derivatives

Summary of the Application

“(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol” derivatives have been used as catalysts for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .

Methods of Application or Experimental Procedures

The compound was used as a catalyst in a one-pot multi-component reaction (MCR) in water to synthesize the mentioned derivatives .

Results or Outcomes

The specific results or outcomes of this application were not detailed in the source .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYFXUITCCENFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol
Reactant of Route 2
(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol
Reactant of Route 3
(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol
Reactant of Route 4
(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol
Reactant of Route 5
(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol
Reactant of Route 6
(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol

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